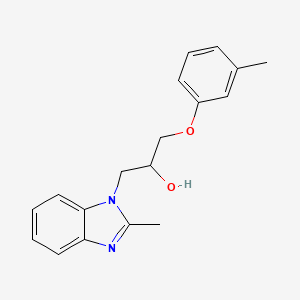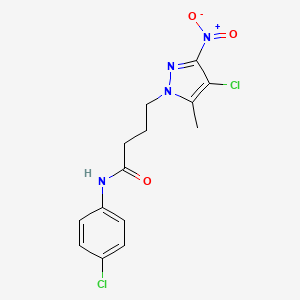
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The activation of the AMPK pathway and inhibition of the NF-κB pathway by 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which may contribute to its anti-tumor and anti-inflammatory effects. Additionally, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance, which may make it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for scientific research applications. However, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
Orientations Futures
For research on 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione include investigating its efficacy in animal models of cancer and diabetes, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, the development of novel derivatives of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been optimized to provide high yields and purity, making it a suitable compound for scientific research applications.
Applications De Recherche Scientifique
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes.
Propriétés
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFANHOGDWHTIY-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)


![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)

